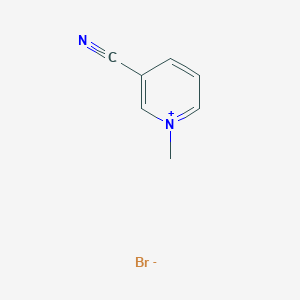
3-Cyano-1-methylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-1-methylpyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a cyano group (-CN) attached to the third carbon of the pyridine ring and a methyl group (-CH3) attached to the nitrogen atom, forming a positively charged pyridinium ion The bromide ion (Br-) serves as the counterion to balance the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-cyanopyridine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction proceeds as follows:
Quaternization Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium methoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include 3-hydroxy-1-methylpyridin-1-ium, 3-cyano-1-methylpyridin-1-ium cyanide, and 3-methoxy-1-methylpyridin-1-ium.
Oxidation: Products include 3-cyano-1-methylpyridin-1-ium N-oxide.
Reduction: Products include 3-aminomethyl-1-methylpyridin-1-ium.
Wissenschaftliche Forschungsanwendungen
3-Cyano-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of quaternary ammonium compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-Cyano-1-methylpyridin-1-ium bromide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
Vergleich Mit ähnlichen Verbindungen
3-Cyano-1-methylpyridin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
1-Methylpyridin-1-ium bromide: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyano-1-ethylpyridin-1-ium bromide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
3-Cyano-1-methylpyridin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, affecting solubility and reactivity.
Eigenschaften
CAS-Nummer |
98300-09-5 |
|---|---|
Molekularformel |
C7H7BrN2 |
Molekulargewicht |
199.05 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C7H7N2.BrH/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LETIFJGCKHSQDJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
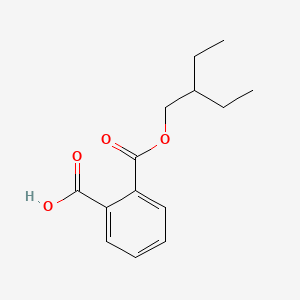
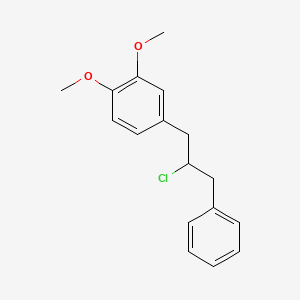
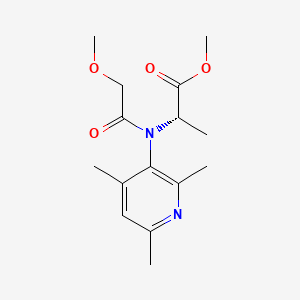
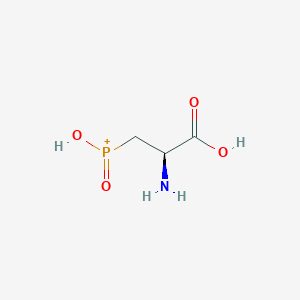
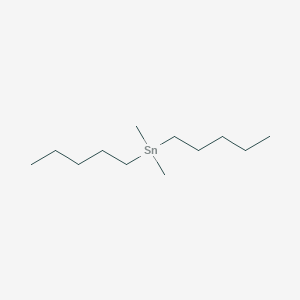

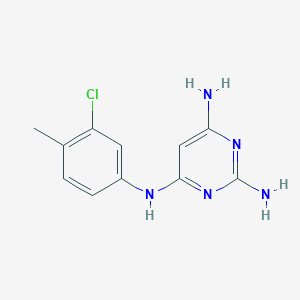
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
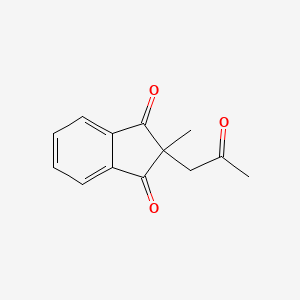

![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
